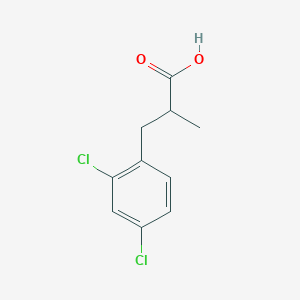
Erbium antimonide
Overview
Description
Erbium antimonide is a compound consisting of erbium and antimony. It is known for its unique properties, including its semimetallic nature and its applications in various fields such as electronics and quantum communication. The compound has a cubic crystal structure and is often studied for its potential in advanced technological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erbium antimonide can be synthesized through various methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of erbium and antimony precursors in a high-temperature environment to form this compound on a substrate.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature synthesis techniques such as CVD and sputtering, which allow for the controlled deposition of the compound on various substrates.
Chemical Reactions Analysis
Types of Reactions: Erbium antimonide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form erbium oxide and antimony oxide under specific conditions.
Reduction: The compound can be reduced using hydrogen or other reducing agents to yield elemental erbium and antimony.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Major Products:
Oxidation: Erbium oxide and antimony oxide.
Reduction: Elemental erbium and antimony.
Scientific Research Applications
Erbium antimonide has a wide range of scientific research applications, including:
Quantum Communication: Erbium-doped materials are used as spin-photon interfaces with optical transitions in the telecom C-band, making them suitable for long-distance quantum communication
Electronics: The compound’s semimetallic properties make it useful in the development of high-speed electronic devices and sensors.
Thermoelectric Materials: this compound nanoparticles embedded in host materials can enhance thermoelectric properties, making them useful in energy conversion technologies.
Mechanism of Action
The mechanism of action of erbium antimonide involves its interaction with various molecular targets and pathways:
Spin-Photon Interfaces: Erbium ions in the compound can interact with photons, enabling the transfer of quantum information over long distances.
Thermoelectric Enhancement: The presence of this compound nanoparticles in a host material can improve the material’s ability to convert heat into electrical energy by enhancing carrier mobility and reducing thermal conductivity.
Comparison with Similar Compounds
Erbium antimonide can be compared with other similar compounds such as:
Indium Antimonide: Both compounds are antimonides with semimetallic properties, but indium antimonide is more commonly used in infrared detectors and high-speed electronics.
Gallium Antimonide: Similar to this compound, gallium antimonide is used in optoelectronic applications, but it has different electronic properties and band gaps.
Uniqueness: this compound is unique due to its combination of semimetallic properties and its potential applications in quantum communication and thermoelectric materials. Its ability to interact with photons in the telecom C-band sets it apart from other antimonides.
Properties
IUPAC Name |
antimony;erbium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.Sb/q+3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEGVMITSPMTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Er+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12020-24-5 | |
| Record name | Antimony, compd. with erbium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with erbium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with erbium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3365023.png)




![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)
![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)






